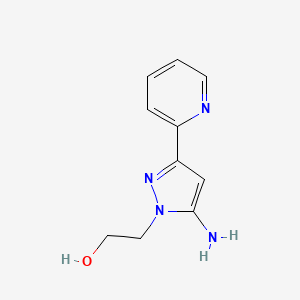

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-

Description

Historical Development of Aminopyrazole Chemistry

The evolution of aminopyrazole chemistry spans over a century, with foundational work establishing the fundamental synthetic pathways and structural understanding that underlies contemporary research into compounds like 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-. The 5-aminopyrazole system represents an important heterocyclic template that has attracted considerable interest because of its long history of application in the pharmaceutical and agrochemical industries. Early investigations into pyrazole chemistry revealed the unique tautomeric behavior of these systems, where three tautomers are possible in unsubstituted pyrazoles, while five tautomers can exist in mono-substituted derivatives.

The historical development of aminopyrazole synthesis methodologies has been characterized by progressive refinements in reaction conditions and substrate scope. Traditional approaches relied heavily on the condensation of beta-ketonitriles with hydrazines, a methodology that remains central to modern synthetic strategies. The reaction of ketene acetals with hydrazine hydrate emerged as another significant synthetic route, enabling the preparation of amino-substituted pyrazoles in good yields through cyclocondensation reactions. These early methodological advances established the foundation for synthesizing complex aminopyrazole derivatives incorporating multiple functional groups.

Research developments in the mid-20th century focused on understanding the regioselectivity patterns in aminopyrazole formation. The main factor controlling these reactions was identified as the nucleophilicity of hydrazine nitrogen atoms, with the 1,2-addition of the primary amino group occurring preferentially on the most electrophilic position under neutral or acidic conditions. This mechanistic understanding enabled chemists to develop predictable synthetic routes toward specific regioisomers, including compounds bearing pyridinyl substituents at the 3-position.

The introduction of solid-phase synthesis methodologies revolutionized aminopyrazole chemistry by enabling efficient preparation of combinatorial libraries. One notable advancement involved the utilization of enamine nitrile as starting material, which was readily hydrolyzed to afford beta-ketonitrile derivatives that reacted efficiently with hydrazines to give corresponding 5-aminopyrazoles. This development proved particularly valuable for drug discovery applications, allowing for systematic exploration of structure-activity relationships within aminopyrazole series.

Positioning of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- within Nitrogen-Containing Heterocycles

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- occupies a unique position within the broader landscape of nitrogen-containing heterocycles due to its incorporation of both pyrazole and pyridine structural elements. The compound belongs to the five-membered ring heterocycle family, specifically within the azole subfamily that contains two adjacent nitrogen atoms. The 5-membered ring compounds containing two heteroatoms, at least one of which is nitrogen, are collectively called the azoles, representing a fundamental class in heterocyclic chemistry.

The structural architecture of this compound demonstrates the sophisticated integration of multiple nitrogen-containing systems. The pyrazole core provides the foundational framework, characterized by a nitrogen atom 1 termed "pyrrole-like" because its unshared electrons are conjugated with the aromatic system, and a nitrogen atom 2 described as "pyridine-like" since the unshared electrons are not compromised with resonance. This dual character enables the molecule to react with both acids and bases, conferring remarkable chemical versatility.

The incorporation of a 2-pyridinyl substituent at the 3-position introduces additional complexity and functionality. Pyridine represents one of the most important six-membered nitrogen heterocycles, and its integration into the aminopyrazole framework creates opportunities for enhanced binding interactions with biological targets. The positioning of the pyridinyl group specifically at the 3-position is strategically significant, as this location allows for optimal spatial orientation while maintaining the electronic integrity of both heterocyclic systems.

The ethanol substituent attached to the pyrazole nitrogen further distinguishes this compound within the aminopyrazole family. Similar compounds, such as 5-Amino-1-(2-hydroxyethyl)pyrazole, have demonstrated valuable properties including enhanced solubility characteristics and potential for hydrogen bonding interactions. The presence of the hydroxyl group in the ethanol chain provides an additional site for intermolecular interactions, potentially enhancing biological activity and physicochemical properties.

Comparative analysis with related nitrogen heterocycles reveals the unique advantages of this structural combination. While simple pyrazoles and pyridines each possess distinct pharmacological profiles, the hybrid structure of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- potentially combines beneficial features from both systems. The amino group at the 5-position serves as both a hydrogen bond donor and acceptor, while the pyridinyl substituent can participate in pi-pi stacking interactions and additional hydrogen bonding through its nitrogen atom.

Importance in Medicinal and Agricultural Chemistry

The significance of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- in medicinal chemistry stems from the well-established pharmacological potential of aminopyrazole scaffolds combined with the therapeutic relevance of pyridine-containing compounds. Aminopyrazoles represent advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38 mitogen-activated protein kinase, and different kinases, cyclooxygenase and others, as well as targets important for bacterial and virus infections.

Recent pharmaceutical research has demonstrated the exceptional versatility of 5-aminopyrazole derivatives in addressing diverse therapeutic areas. Structurally simple 5-amino-1-tert-butylpyrazole-4-carboxamide was found to inhibit p56 lymphocyte-specific protein tyrosine kinase, while 5-Amino-1-(4-methylphenyl) pyrazole has been tested as a neuropeptide Y5 antagonist. The broad spectrum of biological activities exhibited by aminopyrazole derivatives includes anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition properties.

The incorporation of pyridinyl substituents into aminopyrazole frameworks has proven particularly valuable for enhancing biological activity and selectivity. The 5-amino-1-pyrazinyl-3-carboxamidopyrazole derivative has been reported as a potent antibacterial agent with a very broad spectrum. Furthermore, compounds bearing electron-withdrawing substituents on pyridine rings have demonstrated enhanced anti-tubercular activity, with minimum inhibitory concentrations between 2.23 and 4.61 millimolar compared to reference standard drugs.

Agricultural chemistry applications of aminopyrazole derivatives have focused primarily on their pesticidal and herbicidal properties. The structural complexity of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- suggests potential applications in crop protection, where the combination of multiple nitrogen-containing heterocycles often correlates with enhanced biological activity. The pyridinyl substituent may contribute to improved uptake and translocation within plant systems, while the aminopyrazole core provides the primary mode of biological action.

Mechanistic studies have revealed that aminopyrazole derivatives often function through enzyme inhibition or receptor modulation pathways. The compound's structural features suggest potential interactions with multiple biological targets simultaneously, a characteristic that has become increasingly valuable in modern drug discovery efforts aimed at addressing complex diseases through polypharmacology approaches.

| Biological Target Class | Representative Compounds | Activity Range | Mechanism |

|---|---|---|---|

| Protein Kinases | 5-amino-1-tert-butylpyrazole derivatives | Nanomolar to micromolar | ATP competitive inhibition |

| Bacterial Enzymes | 5-amino-1-pyrazinyl derivatives | 2-5 millimolar | Fatty acid synthesis disruption |

| Inflammatory Mediators | p38 mitogen-activated protein kinase inhibitors | Submicromolar | Signal transduction interference |

| Agricultural Targets | Fipronil analogs | Parts per million | GABA receptor antagonism |

Current Research Landscape

Contemporary research into 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- and related aminopyrazole derivatives reflects the dynamic evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures. Current investigations span multiple disciplines, from fundamental synthetic methodology development to advanced biological evaluation and materials science applications. The integration of computational chemistry approaches has accelerated structure-activity relationship studies, enabling more rational design of aminopyrazole derivatives with enhanced properties.

Synthetic methodology research has focused on developing more efficient and environmentally sustainable routes to complex aminopyrazole derivatives. Recent advances include telescoping synthesis approaches that enable sequential one-pot processes for synthesizing 5-amino-4-nitroso-1-alkyl-1H-pyrazole derivatives. These methodological improvements have reduced synthetic complexity while maintaining high yields and purity standards essential for pharmaceutical applications.

The application of microwave-assisted synthesis has emerged as a significant advancement in aminopyrazole chemistry. Researchers have reported the synthesis of 4-hetarylpyrazolo[1,5-a]triazines under microwave conditions in the absence of solvent, demonstrating the potential for green chemistry approaches in heterocyclic synthesis. These developments are particularly relevant for industrial-scale production of complex aminopyrazole derivatives.

Computational chemistry has revolutionized the understanding of aminopyrazole structure-activity relationships. Molecular docking studies have identified potential targets such as the epidermal growth factor receptor for aminopyrazole derivatives, with specific structural features like oxime functionality forming critical hydrogen bonds with target residues. These computational insights guide experimental design and enable more efficient optimization of biological activity.

Current pharmaceutical research has identified aminopyrazole derivatives as promising candidates for addressing unmet medical needs. The recent approval of Pirtobrutinib, an aminopyrazole-based anticancer agent, demonstrates the clinical potential of this chemical class. This success has stimulated increased investment in aminopyrazole research across pharmaceutical companies and academic institutions.

Emerging applications in materials science represent a new frontier for aminopyrazole chemistry. The electron-rich nature of these compounds, combined with their ability to form coordination complexes, has attracted interest for applications in organic electronics and photovoltaic devices. The specific structural features of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- may prove advantageous in these advanced applications.

Future research directions include the development of novel synthetic methodologies for accessing previously inaccessible aminopyrazole architectures, expanded exploration of biological targets beyond traditional enzyme and receptor systems, and investigation of potential applications in emerging fields such as chemical biology and nanotechnology. The convergence of synthetic innovation, biological evaluation, and computational design continues to drive progress in aminopyrazole research.

Properties

IUPAC Name |

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-3-1-2-4-12-8/h1-4,7,15H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQUVQGEAUWRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol is the 2,2-dialkylglycine decarboxylase. This enzyme plays a crucial role in various biological processes, including the metabolism of amino acids and the biosynthesis of several coenzymes.

Mode of Action

The compound interacts with its target, the 2,2-dialkylglycine decarboxylase, through a process known as molecular docking. This interaction results in changes to the enzyme’s activity, which can influence various biological processes.

Biochemical Analysis

Biochemical Properties

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as pyrazole-containing enzymes, which are known for their role in catalyzing reactions involving nitrogen-containing heterocycles. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby altering the rate of biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nitrogen-containing heterocycles. These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and determine its overall biochemical effects.

Biological Activity

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- features a pyrazole ring substituted with an ethanol and amino group, along with a pyridine moiety. Its unique structure contributes to its interaction with various biological targets.

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- primarily targets 2,2-dialkylglycine decarboxylase , an enzyme involved in amino acid metabolism. The compound's interaction with this enzyme is facilitated through molecular docking techniques, which predict binding affinities and orientations.

Biochemical Pathways

The compound influences several biochemical pathways:

- Amino Acid Metabolism : It modulates pathways related to amino acid metabolism, potentially enhancing metabolic efficiency.

- Coenzyme Biosynthesis : It plays a role in the biosynthesis of coenzymes essential for various enzymatic reactions.

Antimicrobial Properties

Research suggests that 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- exhibits antimicrobial properties, making it a candidate for treating bacterial infections. In vitro studies have shown its efficacy against various bacterial strains.

Anticancer Activity

The compound has demonstrated significant antiproliferative effects on several cancer cell lines:

- Liver Cancer (HepG2) : Growth inhibition percentage was recorded at 54.25%.

- Cervical Cancer (HeLa) : Showed a growth inhibition of 38.44% .

This indicates its potential as an anticancer agent, particularly in targeting specific cancer types.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been noted for its anti-inflammatory activity. It effectively inhibits the release of pro-inflammatory cytokines in stimulated cells .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-:

- A study assessed its effect on cancer cell lines and normal fibroblasts, revealing selective cytotoxicity against cancer cells while sparing healthy cells .

In Vivo Studies

Animal models have been employed to understand the dosage-dependent effects of the compound. Lower doses resulted in enhanced metabolic activity and improved cellular functions, while higher doses exhibited cytotoxic effects on tumor cells.

Table: Summary of Biological Activities

| Activity Type | Target Cells | Inhibition (%) | Notes |

|---|---|---|---|

| Antimicrobial | Various Bacteria | N/A | Potential for bacterial infections |

| Anticancer | HepG2 (Liver) | 54.25% | Significant growth inhibition |

| HeLa (Cervical) | 38.44% | Selective against cancer cells | |

| Anti-inflammatory | LPS-stimulated cells | 97.7% | High efficacy in cytokine inhibition |

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its structural features enable the formation of various derivatives through reactions such as:

- Multicomponent Reactions : The compound can participate in multicomponent reactions to form complex structures. For example, it has been used to synthesize pyrazolo[3,4-b]pyridine derivatives through reactions with isatin and cyclic β-diketones under acid catalysis, yielding compounds with significant biological activity .

- Regioselective Synthesis : The regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-amino-3-(2-pyridinyl)-pyrazole has been reported, allowing for the efficient production of specific isomers that exhibit enhanced pharmacological properties .

Biological Activities

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- and its derivatives have shown promising biological activities:

- Anticancer Activity : Several studies have demonstrated that compounds derived from 5-amino-pyrazoles exhibit cytotoxic effects against various cancer cell lines, including colon and leukemia cancers. For instance, derivatives synthesized from this compound displayed significant inhibition of tumor growth in vitro .

- Antimicrobial Properties : The synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antimicrobial activity, showing effectiveness against a range of bacterial strains. This suggests potential applications in developing new antibiotics .

Therapeutic Potential

The therapeutic implications of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- are noteworthy:

- Neurological Disorders : Some derivatives have been identified as positive allosteric modulators of mGluR5 receptors, indicating potential use in treating neurological disorders such as schizophrenia .

- Kinase Inhibition : Certain fused heterocyclic compounds derived from pyrazole have been reported to inhibit Bruton's tyrosine kinase (Btk), which is implicated in various cancers and autoimmune diseases. This highlights their potential as therapeutic agents in oncology and immunology .

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study involving the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-amino-pyrazoles demonstrated that these compounds exhibited potent cytotoxicity against human colon carcinoma cells (Colo-205). The study utilized microwave-assisted synthesis to enhance yield and reduce reaction time significantly .

Case Study 2: Development of Antimicrobial Agents

Research focused on synthesizing substituted pyrazolo[1,5-a]pyrimidines revealed their effectiveness as antimicrobial agents against resistant bacterial strains. The compounds were evaluated using standard microbiological assays, showing promising results that could lead to new therapeutic options for infectious diseases .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at the 3-position of the pyrazole ring critically influences solubility, stability, and biological activity. Key analogs include:

| Compound Name | 3-Position Substituent | Key Functional Groups | Notable Properties |

|---|---|---|---|

| 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- | 2-Pyridinyl | Amino, Ethanol | High polarity due to pyridinyl N; potential for π-π stacking in biological targets |

| 1H-Pyrazole-1-ethanol,5-amino-3-(2-methyl-3-furanyl)- (CAS 956751-81-8) | 2-Methyl-3-furanyl | Amino, Ethanol | Reduced electron deficiency vs. pyridinyl; furan may enhance metabolic stability |

| 5-Amino-3-(1,1-dimethylpropyl)-1H-pyrazole-1-ethanol | 1,1-Dimethylpropyl | Amino, Ethanol | Bulky alkyl group increases lipophilicity; potential for improved membrane permeation |

| 5-Amino-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide (11a) | 4-Methoxyphenylamino | Carboxamide, Methoxy | Enhanced hydrogen-bonding capacity; carboxamide may improve target binding |

Key Observations :

Yield Comparison :

- Methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[2-methoxycarbonyl-4-(2-pyridinyl)-1H-pyrrol-3-yl]aminopropenoate (12): 33% yield .

- Ethyl analogs (e.g., 13): 29% yield , suggesting substituent size inversely affects efficiency.

Preparation Methods

General Synthetic Strategies

The preparation of 5-amino-3-substituted-1H-pyrazoles, including those with 2-pyridinyl substituents, typically follows these key routes:

Condensation of hydrazine derivatives with α,β-unsaturated nitriles or cyanoacetates

This approach involves reacting hydrazine or hydrazino-substituted ethanol derivatives with electrophilic nitrile-containing compounds to form the pyrazole ring with amino substitution at position 5 and aryl or heteroaryl substitution at position 3. For example, 2-hydrazino-1-phenylethanol treated with ethyl (ethoxymethylene) cyanoacetate yields 5-amino-substituted pyrazoles.Oxidation and subsequent cyclization of β-bromo-α-(ethylsulfanyl) cinnamonitriles

These intermediates are oxidized to sulfoxides and then reacted with hydrazine hydrate, followed by acid hydrolysis to afford 5-amino-3-aryl-1H-pyrazoles in good yields.Hydrazine treatment of substituted nitriles or aminonitriles

Hydrazine reacts with substituted nitriles to form pyrazole derivatives. For instance, hydrazine in methanol reacts with substituted nitriles at low temperature, followed by recrystallization to isolate the pyrazole products.

Specific Preparation of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-

While direct literature on the exact compound "1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-" is limited, analogous preparation methods for 5-amino-3-(heteroaryl)-1H-pyrazoles provide a reliable synthetic framework:

Step 1: Formation of 2-hydrazino-1-ethanol derivative

Starting with 2-hydrazinoethanol, which provides the ethanol moiety attached to the pyrazole nitrogen upon ring closure.Step 2: Reaction with 2-pyridinyl-substituted nitrile or cyanoacetate

The hydrazinoethanol is condensed with a 2-pyridinyl-substituted α,β-unsaturated nitrile or cyanoacetate derivative under reflux in dry toluene or methanol. This forms the pyrazole ring with the 2-pyridinyl group at position 3 and the amino group at position 5.Step 3: Purification and recrystallization

The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel with appropriate eluents such as cyclohexane-ethyl acetate mixtures.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-hydrazinoethanol + 2-pyridinyl cyanoacetate | Reflux in toluene or methanol | 3-8 hours | 70-85 | Stirring at reflux for ring formation |

| 2 | Purification by recrystallization or chromatography | Room temperature | Overnight | - | Use ethanol or cyclohexane/ethyl acetate solvent system |

| 3 | Optional oxidation or functional group modification | Variable | 6 hours | 75-96 | For further derivatization if needed |

Mechanistic Insights and Research Findings

- The reaction proceeds via nucleophilic attack of the hydrazino group on the electrophilic nitrile carbon, followed by cyclization to form the pyrazole ring.

- The amino group at position 5 is retained from the hydrazine moiety.

- The 2-pyridinyl substituent is introduced from the nitrile or cyanoacetate precursor, providing heteroaryl functionality critical for biological activity.

- Purification steps are crucial to remove side products and unreacted starting materials, often involving silica gel chromatography.

- X-ray crystallographic studies confirm the structure and substitution pattern of the pyrazole products in related compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Hydrazine condensation with cyanoacetates | 2-hydrazinoethanol, 2-pyridinyl cyanoacetate | Straightforward, good yields | Requires careful purification |

| Oxidation of β-bromo-ethylsulfanyl nitriles | β-bromo-ethylsulfanyl cinnamonitrile, H2O2, hydrazine hydrate | High regioselectivity, good yields | Multi-step oxidation and hydrolysis |

| Reaction with substituted aminonitriles | Aminonitriles, hydrazine | Versatile, applicable to various substituents | May require chromatographic separation |

Q & A

What are the key methodological considerations for optimizing the synthesis of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-?

Synthetic optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst selection. For pyrazole derivatives, cyclocondensation reactions involving hydrazine derivatives and ketones are common, but regioselectivity must be controlled. For example, refluxing in ethanol with acid catalysts (e.g., HCl) can enhance yield, while polar aprotic solvents like DMF may stabilize intermediates. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like regioisomers or unreacted starting materials .

How can researchers align the study of this compound with a robust theoretical framework?

Theoretical frameworks guide hypothesis formulation and experimental design. For instance, investigating the compound’s electronic properties (e.g., HOMO-LUMO gaps) could align with density functional theory (DFT) models to predict reactivity. Alternatively, its biological activity might be contextualized within structure-activity relationship (SAR) frameworks for pyrazole-based enzyme inhibitors. Explicitly linking synthesis pathways to reaction mechanisms (e.g., nucleophilic substitution or cycloaddition) ensures methodological rigor .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the pyrazole ring substitution pattern and ethanol side-chain integrity. Aromatic protons near the pyridinyl group typically show deshielded signals (δ 7.5–8.5 ppm).

- HPLC-MS : High-resolution mass spectrometry validates molecular weight, while reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.

- IR Spectroscopy : Stretching frequencies for -NH (3300–3500 cm) and -OH (broad ~3200 cm^{-1) are diagnostic .

How should researchers design experiments to evaluate the compound’s biological activity?

Adopt a tiered approach:

In vitro assays : Test inhibition of target enzymes (e.g., aminopeptidase N or VEGFR2) at varying concentrations (1–100 µM) using fluorogenic substrates.

Control groups : Include positive controls (e.g., known inhibitors) and vehicle-only treatments.

Dose-response curves : Use nonlinear regression to calculate IC values.

Cellular toxicity : Assess viability in mammalian cell lines (e.g., HEK293) via MTT assays. Cross-validate results with orthogonal methods (e.g., Western blotting for protein expression) .

How can contradictory data in pyrazole derivative studies be resolved?

Contradictions often arise from divergent synthetic conditions or assay protocols. For example, varying pH levels in biological assays may alter ionization states, affecting activity. To resolve discrepancies:

- Replicate experiments under standardized conditions.

- Perform meta-analyses to identify trends across studies.

- Use multivariate analysis (e.g., PCA) to isolate variables causing variability .

What advanced computational methods support the study of this compound’s reactivity?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein binding pockets) to predict binding affinities.

- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals to explain regioselectivity in reactions.

- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data .

How can mechanistic studies for pyrazole ring functionalization be designed?

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps.

- Isotope Labeling : Use N-labeled hydrazines to trace nitrogen incorporation into the pyrazole ring.

- Trapping Intermediates : Quench reactions at short timepoints to isolate intermediates for characterization .

What interdisciplinary approaches enhance research on this compound?

- Chemical Biology : Use fluorescent probes (e.g., BODIPY-tagged derivatives) to track cellular uptake.

- Materials Science : Explore coordination chemistry with transition metals (e.g., Cu) for catalytic applications.

- Pharmacology : Combine pharmacokinetic studies (e.g., plasma stability) with in vivo efficacy models .

How can reproducibility challenges in pyrazole synthesis be mitigated?

- Detailed Protocols : Document exact molar ratios, solvent grades, and purification methods.

- Open Data : Share raw NMR and HPLC traces in supplementary materials.

- Collaborative Validation : Partner with independent labs to cross-verify results .

What strategies align experimental data with theoretical predictions for this compound?

- Iterative Refinement : Compare computational predictions (e.g., DFT-calculated reaction barriers) with experimental yields to refine models.

- Sensitivity Analysis : Identify which theoretical parameters (e.g., solvent dielectric constant) most impact experimental outcomes.

- Hybrid Methods : Combine molecular docking (for binding predictions) with SPR assays to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.